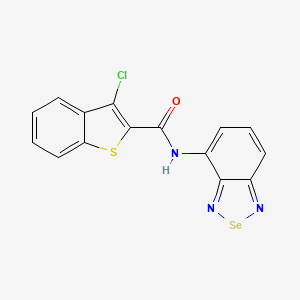
Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester is a synthetic organic compound. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a propionic acid backbone, a methoxyphenyl group, and a methylbenzoylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester typically involves esterification reactions. One common method is the reaction of propionic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities. These studies can include investigations into enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
In medicine, compounds with similar structures are often explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at developing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its ester functionality makes it useful in the formulation of various products, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, methyl ester
- Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, butyl ester
- Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, isopropyl ester
Uniqueness
The uniqueness of propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester lies in its specific ester group and the combination of functional groups attached to the propionic acid backbone. This unique structure can impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl 3-(4-methoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C20H23NO4/c1-4-25-19(22)13-18(15-9-11-16(24-3)12-10-15)21-20(23)17-8-6-5-7-14(17)2/h5-12,18H,4,13H2,1-3H3,(H,21,23) |
Clé InChI |
GMRCQRLVBPLOCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B15005312.png)
![2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid](/img/structure/B15005326.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B15005338.png)
![1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15005342.png)
![methyl 1-(4-tert-butylbenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15005345.png)
![(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol](/img/structure/B15005346.png)
![Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005361.png)
![3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide](/img/structure/B15005370.png)
![4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15005376.png)
![(4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B15005394.png)
![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)

![4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005415.png)
![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
